molecular formula C10H13ClINO2 B12110023 3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No.: B12110023
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-UHFFFAOYSA-N
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Description

Chemical Name: (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No.: 332061-75-3 Molecular Formula: C₁₀H₁₃ClINO₂ Molecular Weight: 341.57 g/mol Storage: Sealed in dry conditions at room temperature .

This compound features a butanoic acid backbone with an amino group at the β-position and a 4-iodophenyl substituent. The iodine atom imparts distinct electronic and steric properties, making it valuable in pharmaceutical research, particularly for radiolabeling or as a heavy atom in X-ray crystallography .

Properties

IUPAC Name

3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino group .

Scientific Research Applications

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Key Structural Differences :
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Iodo C₁₀H₁₃ClINO₂ 341.57 High lipophilicity; iodine’s polarizability enhances halogen bonding .
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-Cyano C₁₁H₁₂ClN₂O₂ ~255.69* Cyano group is electron-withdrawing, increasing acidity and potential hydrogen bonding .
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid HCl 2-Trifluoromethyl C₁₁H₁₂ClF₃NO₂ 283.67 Trifluoromethyl enhances hydrophobicity and metabolic stability .
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl 3,4-Difluoro C₁₀H₁₁ClF₂NO₂ 215.20 Fluorine atoms improve bioavailability via enhanced membrane permeability .
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl 4-Trifluoromethyl C₁₁H₁₂ClF₃NO₂ 247.21 Strong electron-withdrawing effects reduce basicity of the amino group .

*Estimated based on substituent replacement (iodine → cyano).

Halogen-Substituted Derivatives

Compound Name Halogen (Position) Molecular Weight (g/mol) Unique Characteristics
Target Compound I (4-) 341.57 Iodine’s large atomic radius facilitates halogen bonding; potential for radioisotope labeling (e.g., ¹²⁵I) .
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid HCl F (2-) ~222.67* Fluorine’s electronegativity enhances electrostatic interactions in receptor binding .
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl Cl (3-) ~230.67* Chlorine balances lipophilicity and steric bulk, common in antimicrobial agents .

*Calculated based on halogen atomic weights.

Steric and Electronic Effects

  • Iodine vs. However, trifluoromethyl groups enhance thermal stability and resistance to oxidation .
  • Electron-Donating vs. Withdrawing Groups: Methyl (e.g., 3-methylphenyl analog, CAS 269398-82-5) or amino groups increase electron density, while cyano or nitro groups reduce it, altering solubility and reactivity .

Biological Activity

3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This compound has garnered interest due to its structural features, including the presence of an iodine atom on the phenyl ring, which may influence its interactions with biological targets.

  • Molecular Formula : C11H14ClN2O2
  • Molecular Weight : Approximately 305.11 g/mol
  • Structure : The compound features a butanoic acid backbone with an amino group and a para-iodophenyl moiety.

Neuroprotective Effects

Research has indicated that (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride exhibits significant neuroprotective properties. It acts as an inhibitor of gamma-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for the degradation of GABA, an important inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-T could lead to increased levels of GABA, potentially benefiting conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders.

Enzyme Inhibition

The compound's ability to inhibit GABA-T suggests potential therapeutic applications in neurological disorders. However, comprehensive studies are necessary to elucidate its efficacy and safety profile in clinical settings.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride, highlighting their unique features:

Compound NameStructural Features
(R)-3-Amino-4-(4-iodophenyl)butanoic acidEnantiomer with similar properties
4-Iodo-L-phenylalanineSimilar iodine-substituted phenyl group
3-Amino-4-(phenyl)butanoic acidLacks iodine substitution
3-Amino-4-(bromophenyl)butanoic acidBromine substitution instead of iodine

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study investigated the effects of (S)-3-amino-4-(4-iodophenyl)butanoic acid on animal models of anxiety and depression. Results showed that administration led to significant increases in GABA levels in the brain, correlating with reduced anxiety-like behaviors.
  • Binding Affinity Studies :
    • Interaction studies using radiolabeled versions of the compound demonstrated its binding affinity to GABA receptors. This suggests a potential mechanism through which the compound exerts its effects on neurotransmission .
  • Pharmacokinetics :
    • Research aimed at improving the pharmacokinetic profile of related compounds by incorporating (S)-3-amino-4-(4-iodophenyl)butanoic acid into larger molecular frameworks showed enhanced stability and bioavailability in vivo, indicating its utility in drug design .

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